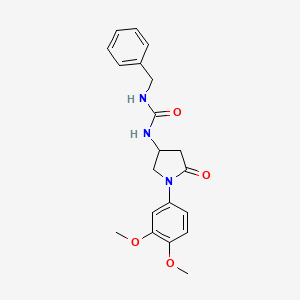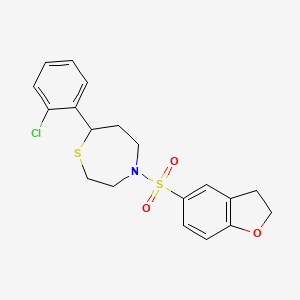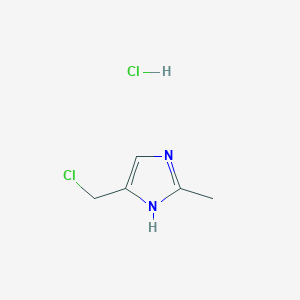![molecular formula C20H20N2O3S B2609241 2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 476285-27-5](/img/structure/B2609241.png)
2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Hypoglycemic Activity
Research has shown that derivatives of 2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide demonstrate promising hypoglycemic activity. This is evident in a study where various thiazolidinedione derivatives, related to the core structure of this compound, were synthesized and tested for hypoglycemic activity in an animal model, showing significant results (Nikalje, Deshp, & Une, 2012).
Antimicrobial Activity
Another significant application is in the field of antimicrobial research. A study synthesized derivatives of this compound and tested them against various plant fungi and bacteria. The results showed promising antibacterial activity against certain strains, with some derivatives outperforming commercial antibacterial agents (Liao, Zhou, Xiao, Xie, & Jin, 2017).
Anticancer Activity
The compound's derivatives have also been explored for their potential anticancer properties. For instance, certain benzophenone-thiazole derivatives related to this chemical structure exhibited notable antiproliferative effects, particularly through the inhibition of VEGF-A, a factor relevant in tumor growth (Prashanth et al., 2014). Additionally, some indenone substituted acetamide derivatives showed growth inhibition against various cancer cell lines, highlighting the potential of these compounds in cancer treatment (Karaburun et al., 2018).
Anti-Inflammatory and Analgesic Properties
Research into the anti-inflammatory and analgesic properties of these compounds is also noteworthy. A study indicated that synthesized N,N-diphenyl amine derivatives, structurally similar to the compound , displayed significant analgesic and anti-inflammatory activities (Kumar & Mishra, 2020).
Future Directions
properties
IUPAC Name |
2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-2-12-24-17-10-8-15(9-11-17)18-14-26-20(21-18)22-19(23)13-25-16-6-4-3-5-7-16/h3-11,14H,2,12-13H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYVSLFPIKXQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(Acetylamino)-2-oxo-2-phenylethyl]acetamide](/img/structure/B2609161.png)
![N-(2,5-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![4-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2609165.png)

![N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2609172.png)
![methyl 2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate](/img/structure/B2609173.png)

![N-(3,5-dichlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2609175.png)

![3-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenylthiazolo[2,3-c][1,2,4]triazole](/img/structure/B2609177.png)

